![molecular formula C33H50O9 B1247418 Cimilactone A CAS No. 468733-06-4](/img/structure/B1247418.png)
Cimilactone A
Overview
Description
Cimilactone A is a cycloartane-type triterpene glycoside . It can be isolated from the rhizomes of Cimicifuga foetida .
Molecular Structure Analysis
Cimilactone A has a molecular formula of C33H50O9 . Its average mass is 590.745 Da and its monoisotopic mass is 590.345459 Da . It has 15 defined stereocentres .Physical And Chemical Properties Analysis
Cimilactone A has a molecular weight of 590.74 . It is a powder that can be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Inhibition of Wnt Signaling Pathway : Cimilactone A, identified in the study of cycloartane glycosides from the roots of Cimicifuga foetida, demonstrated significant inhibitory activity on the Wnt signaling pathway. This pathway is crucial in various cellular processes, including cell fate determination, cell migration, and organogenesis. Inhibiting the Wnt pathway can be relevant in cancer research, where aberrant activation of this pathway is often observed (Zhu et al., 2015).
Anticomplement Activity : Another study highlighted the anticomplement activity of Cimilactone A. It showed significant activity against the classical pathway of the complement system, which is part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. This suggests its potential use in modulating immune responses (Qiu et al., 2006).
Cytotoxic Effects on Cancer Cells : Cimilactone A was also studied for its cytotoxic properties. It was found to inhibit the proliferation of cancer cells, suggesting its potential as an anti-cancer agent. Such properties make it a candidate for further investigation in the context of cancer treatment (Sun et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[(1R,3R,4R,5R,6R,10S,12S,13S,16R,18S,21R)-4,6,12,17,17-pentamethyl-8-oxo-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O9/c1-16-11-24(36)41-19-12-30(5)21-8-7-20-29(3,4)22(42-28-27(38)26(37)18(35)14-39-28)9-10-32(20)15-33(21,32)13-23(40-17(2)34)31(30,6)25(16)19/h16,18-23,25-28,35,37-38H,7-15H2,1-6H3/t16-,18-,19+,20+,21+,22+,23-,25+,26+,27-,28+,30+,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTWPXXLEHCPIO-DWWJFHMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2C1C3(C(CC45CC46CCC(C(C6CCC5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3([C@@H](C[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cimilactone A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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